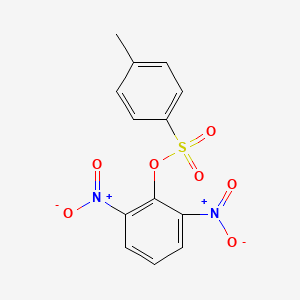

2,6-Dinitrophenyl 4-methylbenzenesulfonate

説明

2. 製法

合成経路と反応条件

2,6-ジニトロフェニル 4-メチルベンゼンスルホネートの合成は、通常、2,6-ジニトロフェノールと4-メチルベンゼンスルホニルクロリドの間の求核置換反応によって行われます。この反応は、ピリジンなどの塩基とジクロロメタンなどの溶媒の存在下で行われます。 反応条件は、ピリジニウム塩などの不要な副生成物の生成を防ぐように最適化されています.

工業的製造方法

工業的には、2,6-ジニトロフェニル 4-メチルベンゼンスルホネートの製造は、連続フロー反応器を使用して規模を拡大できます。この方法により、温度や圧力などの反応パラメータをより適切に制御できるため、最終生成物の収率と純度が向上します。 環境に優しい溶媒や試薬の使用も重視されており、環境への影響を最小限に抑えています.

特性

CAS番号 |

88791-50-8 |

|---|---|

分子式 |

C13H10N2O7S |

分子量 |

338.29 g/mol |

IUPAC名 |

(2,6-dinitrophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H10N2O7S/c1-9-5-7-10(8-6-9)23(20,21)22-13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |

InChIキー |

PYDFYMHTVORUGG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,6-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction conditions are optimized to prevent the formation of undesired by-products, such as pyridinium salts .

Industrial Production Methods

In an industrial setting, the production of 2,6-Dinitrophenyl 4-methylbenzenesulfonate can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .

化学反応の分析

反応の種類

2,6-ジニトロフェニル 4-メチルベンゼンスルホネートは、次のようなさまざまな化学反応を起こします。

求核置換: この化合物は、求核性芳香族置換反応に関与することができ、ニトロ基は電子求引基として作用し、スルホネートエステル基の置換を促進します.

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます.

加水分解: スルホネートエステル基は、酸性または塩基性条件下で加水分解され、対応するフェノールとスルホン酸が生成されます.

一般的な試薬と条件

求核置換: 一般的な試薬には、1級および2級アミンが含まれ、反応は通常、極性非プロトン性溶媒中で行われます.

還元: パラジウムまたは白金触媒を添加した水素ガスが、ニトロ基の還元によく使用されます.

加水分解: 酸性または塩基性の水溶液が、加水分解反応に使用されます.

主要な生成物

求核置換: 主な生成物は、置換されたフェニル誘導体です.

加水分解: 主な生成物は、フェノールとスルホン酸です.

科学的研究の応用

2,6-ジニトロフェニル 4-メチルベンゼンスルホネートは、科学研究においていくつかの応用があります。

作用機序

2,6-ジニトロフェニル 4-メチルベンゼンスルホネートの作用機序は、求核性芳香族置換反応における求電子剤として作用する能力に関連しています。フェニル環上のニトロ基は、スルホネートエステル基の求電子性を高め、求核攻撃を受けやすくなります。 この特性は、さまざまな化学変換や用途で利用されています .

類似化合物との比較

類似化合物

2,4-ジニトロフェニル 4-メチルベンゼンスルホネート: 構造は似ていますが、フェニル環上の異なる位置にニトロ基が結合しています.

2,6-ジニトロフェニル 4-クロロベンゼンスルホネート: 構造は似ていますが、ベンゼンスルホネート部分のメチル基の代わりに塩素原子があります.

独自性

2,6-ジニトロフェニル 4-メチルベンゼンスルホネートは、ベンゼンスルホネート部分のニトロ基とメチル基の特定の位置によって独特です。 この独特の構造は、科学研究や産業における特定の用途に適した独自の化学反応性と特性をもたらします .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。